N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline
Beschreibung
Eigenschaften
IUPAC Name |
N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F6N5O3/c1-33-14-7-5-13(6-8-14)29-16(27-28-17(29)19(23,24)25)15(30(31)32)10-26-12-4-2-3-11(9-12)18(20,21)22/h2-10,26H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUIYFXSBKDQKN-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C(=CNC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)/C(=C/NC3=CC=CC(=C3)C(F)(F)F)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F6N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its biological activity, particularly in antimicrobial and antifungal applications. The presence of trifluoromethyl and methoxy groups enhances its lipophilicity and potentially its bioactivity.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 679.7 g/mol |
| XLogP3-AA | 4.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 14 |
| Rotatable Bond Count | 10 |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The compound has been evaluated for its activity against Mycobacterium tuberculosis and other pathogenic microorganisms.
- Minimum Inhibitory Concentration (MIC): In one study, compounds similar to this triazole derivative demonstrated MIC values ranging from 8 to 128 μg/mL against Streptococcus mutans and Candida albicans .
The antimicrobial activity is believed to be linked to the inhibition of bacterial fatty acid biosynthesis, specifically targeting the enoyl-acyl carrier protein reductase (FabI) enzyme . The docking studies suggest that the triazole ring engages in π–π interactions with critical amino acid residues within the active site of FabI, facilitating its inhibitory effects.
Case Studies
-
Antitubercular Activity:
A series of novel hybrid compounds incorporating the triazole scaffold were synthesized and tested against Mycobacterium tuberculosis H37Rv. Several compounds exhibited noteworthy activity with MIC values ≤21.25 μM, indicating a promising avenue for tuberculosis treatment . -
Antifungal Activity:
In another investigation, derivatives similar to this compound were tested against fungal strains such as Candida albicans. The results highlighted significant antifungal efficacy with MIC values reported as low as 16 μg/mL .
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Substituent Effects on Solubility and Lipophilicity :
- Methoxy groups (target compound) enhance aqueous solubility compared to chloro or fluoro analogs due to their electron-donating nature .
- Trifluoromethyl groups universally increase lipophilicity and metabolic resistance across analogs .
Halogen substituents (Cl, F) introduce steric bulk and electrostatic interactions, affecting binding affinities in receptor-ligand systems .
Synthetic Accessibility :
- Triazole derivatives are typically synthesized via cyclocondensation reactions (e.g., ), with substituents introduced via halide alkylation or aryl coupling .
Challenges and Limitations
Q & A
Q. What statistical approaches are suitable for optimizing reaction conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
